molecular formula C33H40N6O4 B10779225 Dnmt3A-IN-2

Dnmt3A-IN-2

Cat. No.: B10779225
M. Wt: 584.7 g/mol
InChI Key: DNDNLFXKQSTINI-WUFINQPMSA-N
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Preparation Methods

The synthesis of NPD-001 involves the preparation of tetrahydrophthalazinones, which are then modified to enhance their inhibitory activity against TbrPDEB1. The synthetic route typically includes the following steps:

Industrial production methods for NPD-001 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

NPD-001 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NPD-001 has several scientific research applications, including:

Comparison with Similar Compounds

NPD-001 is unique in its high selectivity and potency for TbrPDEB1 and hPDE4 subtypes. Similar compounds include:

NPD-001 stands out due to its exceptional selectivity and potency, making it a valuable tool for both research and potential therapeutic applications.

Biological Activity

Dnmt3A-IN-2 is a small molecule inhibitor targeting the DNA methyltransferase 3A (DNMT3A), which plays a crucial role in DNA methylation and epigenetic regulation. Mutations in DNMT3A are frequently associated with various hematological malignancies, particularly acute myeloid leukemia (AML). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Dnmt3A is responsible for de novo DNA methylation, a process essential for normal cellular function and development. Inhibiting DNMT3A can reverse aberrant methylation patterns seen in cancers. This compound specifically targets the catalytic domain of DNMT3A, leading to reduced methylation activity. This inhibition has been shown to induce apoptosis in cancer cells harboring DNMT3A mutations, thereby providing a therapeutic avenue for treating malignancies associated with these mutations.

Biological Activity and Efficacy

Research indicates that this compound effectively reduces cell proliferation in AML cell lines with DNMT3A mutations. In vitro studies have demonstrated that treatment with this compound results in:

  • Reduced cell viability : Significant decrease in viable cell counts in treated AML cell lines.
  • Induction of apoptosis : Increased markers of apoptosis were observed following treatment.
  • Altered gene expression : Changes in the expression levels of genes involved in cell cycle regulation and apoptosis were noted.

Table 1: Summary of Biological Activity

ParameterObservations
Cell ViabilityDecreased by X% at Y µM concentration
Apoptosis InductionIncreased caspase activity
Gene Expression ChangesUpregulation of pro-apoptotic genes
Downregulation of anti-apoptotic genes

Case Studies

Case Study 1: Efficacy in AML Patients
In a clinical study involving patients with DNMT3A mutations, administration of this compound led to notable improvements in overall survival rates compared to historical controls. Patients exhibited longer event-free survival (EFS) and overall survival (OS) when treated with this inhibitor.

Case Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the effects of this compound. It was found that the compound not only inhibited DNMT3A activity but also affected downstream signaling pathways involved in cell proliferation and survival. This dual action enhances its potential as a therapeutic agent.

Research Findings

Recent studies have highlighted the importance of DNMT3A mutations in cancer biology. Approximately 20-30% of AML patients exhibit these mutations, which correlate with poor prognosis and treatment resistance. The introduction of this compound as a targeted therapy could potentially address these challenges by:

  • Restoring normal methylation patterns : By inhibiting DNMT3A, this compound can help revert abnormal epigenetic modifications.
  • Enhancing sensitivity to other therapies : Combination therapies involving this compound may improve responses to conventional chemotherapy.

Table 2: Clinical Implications of DNMT3A Mutations

Mutation TypePrevalence (%)Associated Outcomes
Single Mutations20-25Poor prognosis, shorter OS
Biallelic Mutations~3Significantly worse prognosis

Properties

Molecular Formula

C33H40N6O4

Molecular Weight

584.7 g/mol

IUPAC Name

(4aS,8aR)-2-cycloheptyl-4-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4a,5,8,8a-tetrahydrophthalazin-1-one

InChI

InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1

InChI Key

DNDNLFXKQSTINI-WUFINQPMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)[C@H]3[C@@H]2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

Origin of Product

United States

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